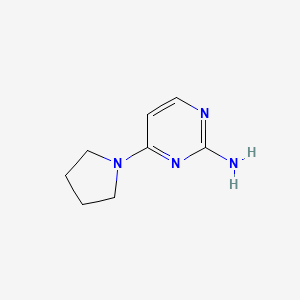

4-(Pyrrolidin-1-YL)pyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry Research

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. nih.govnih.gov Its significance is deeply rooted in nature, as it forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids, DNA, and RNA. nih.gov This natural precedent means that pyrimidine derivatives can readily interact with various biomolecules within the cell, such as enzymes and genetic material. nih.gov

In medicinal chemistry, the pyrimidine nucleus is considered a "privileged scaffold" because its derivatives exhibit a vast range of biological activities. nih.gov Researchers have successfully developed pyrimidine-based compounds that function as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. nih.govresearchgate.net The versatility of the pyrimidine ring allows for the synthesis of large libraries of compounds with diverse functionalities, making it a valuable tool in drug discovery and the development of new therapeutic agents. nih.govnih.gov The ongoing exploration of pyrimidine derivatives continues to yield novel compounds that target a wide array of diseases. nih.gov

Role of Pyrrolidine (B122466) Moieties in Molecular Design

The pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, is another highly valued scaffold in drug discovery. nih.govachemblock.com Unlike flat aromatic rings, the non-planar, three-dimensional structure of the pyrrolidine moiety allows it to explore a wider range of chemical space. achemblock.com This 3D character is crucial for achieving specific and high-affinity interactions with the complex surfaces of biological targets like proteins and enzymes. nih.gov

The pyrrolidine scaffold is present in numerous natural products, particularly alkaloids, and is a key component in many FDA-approved drugs. nih.gov Its inclusion in a molecule can enhance several important properties, including metabolic stability and bioavailability. nih.gov The nitrogen atom in the ring provides a point for further chemical modification and can act as a key hydrogen bond acceptor or donor, crucial for binding to biological targets. nih.gov The structural rigidity and stereochemical possibilities of the pyrrolidine ring make it a powerful tool for medicinal chemists aiming to design novel, potent, and selective therapeutic compounds. nih.govachemblock.com

Overview of 4-(Pyrrolidin-1-YL)pyrimidin-2-amine as a Research Compound

This compound is a research chemical that incorporates both the biologically significant pyrimidine core and the versatile pyrrolidine moiety. This specific arrangement, with the pyrrolidine ring at the 4-position and an amine group at the 2-position of the pyrimidine ring, creates a distinct chemical entity with potential for investigation in various research fields, most notably in medicinal chemistry.

While extensive public data on this exact molecule is limited, its structure strongly suggests its role as a subject of investigation in drug discovery, particularly in the area of kinase inhibition. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, especially cancer. nih.govnih.gov The 2-aminopyrimidine (B69317) core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of many kinases. nih.gov The addition of the pyrrolidine group can influence solubility, cell permeability, and interactions with other parts of the kinase protein, potentially leading to potent and selective inhibition.

Below are the key physicochemical properties for a structurally identical or closely related isomer, which provide a foundational understanding of the compound's characteristics.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₄ | PubChem |

| Molecular Weight | 164.21 g/mol | PubChem |

| IUPAC Name | This compound | - |

| CAS Number | 156636-30-3 | - |

| Topological Polar Surface Area | 55.6 Ų | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |

Data is for the isomer 4-(Pyrrolidin-2-YL)pyrimidin-2-ylamine (PubChem CID: 53408029) or is otherwise computed.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQBPINQCZDQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695348 | |

| Record name | 4-(Pyrrolidin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215986-09-6 | |

| Record name | 4-(Pyrrolidin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Elaboration

The synthesis of 4-(pyrrolidin-1-yl)pyrimidin-2-amine typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method in heterocyclic chemistry allows for the direct coupling of the pyrrolidine (B122466) ring to the pyrimidine (B1678525) core.

A plausible and widely used synthetic route starts with a di-substituted pyrimidine, such as 2-amino-4-chloropyrimidine (B19991). The chlorine atom at the 4-position is an effective leaving group, readily displaced by a nucleophile. The reaction involves dissolving 2-amino-4-chloropyrimidine in a suitable solvent, often an alcohol like n-butanol or an aprotic polar solvent like DMF, and adding pyrrolidine. The reaction is typically heated to facilitate the substitution. A base, such as triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃), is often included to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

This general approach is documented for the synthesis of many related aminopyrimidine derivatives, where various amines are reacted with chloropyrimidines to build a library of compounds for screening. nih.gov After the reaction is complete, the resulting product, this compound, can be isolated and purified using standard laboratory techniques such as filtration, extraction, and recrystallization or column chromatography.

Research and Applications

Role as a Kinase Inhibitor

Research on structurally related compounds has demonstrated the potential of this scaffold. For instance, derivatives of pyrimidin-2-amine have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a protein kinase that, when overexpressed, is linked to several types of cancer. nih.gov Similarly, compounds featuring a pyrrolo[2,3-d]pyrimidin-4-amine core have been identified as potent and selective inhibitors of Protein Kinase B (PKB/Akt), another crucial target in cancer therapy. nih.gov

The specific combination in this compound is designed to optimize kinase interaction. The 2-amino group serves as the primary anchor to the kinase hinge, while the pyrrolidine (B122466) ring at the 4-position can be directed towards the solvent-exposed region or a hydrophobic pocket of the binding site, influencing the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Application in Cancer Research

The focus on kinase inhibition directly translates to applications in cancer research. Dysregulated kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. nih.govnih.gov Therefore, small molecules that can inhibit specific kinases are highly sought after as targeted cancer therapies.

Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown activity against kinases like FLT3-ITD, which is implicated in acute myeloid leukemia. nih.gov Although these specific derivatives showed modest activity, they highlight the general strategy of using such scaffolds to develop anticancer agents. The exploration of compounds like this compound is part of a broader effort to discover novel, potent, and selective kinase inhibitors that could be developed into effective treatments for various cancers. nih.gov

Biological Activity of Related Pyrimidine (B1678525) Derivatives

| Compound Class | Target Kinase(s) | Disease Area | Reference |

|---|---|---|---|

| Pyrimidin-2-amine derivatives | PLK4 | Cancer | nih.gov |

| 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives | PKB (Akt), PKA | Cancer | nih.gov |

Established Synthetic Methodologies

The construction of this compound and its analogs can be achieved through several established synthetic routes, each offering distinct advantages in terms of starting material availability, regioselectivity, and substrate scope.

Cyclization Reactions for Pyrimidine Ring Formation

The formation of the pyrimidine ring through cyclization reactions is a fundamental approach to the synthesis of this compound and its derivatives. These methods typically involve the condensation of a three-carbon component with a source of the N-C-N fragment, most commonly guanidine (B92328).

One common strategy involves the reaction of α,β-unsaturated ketones (chalcones) with guanidine hydrochloride in an alkaline medium. nih.gov This approach allows for the introduction of various substituents at the 4- and 6-positions of the pyrimidine ring, depending on the structure of the starting chalcone. While not directly demonstrating the synthesis of the title compound, this methodology is adaptable for the synthesis of analogs.

Another versatile cyclization approach is the reaction of N-vinyl or N-aryl amides with nitriles, promoted by trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine. This single-step process allows for the construction of highly substituted pyrimidine derivatives. The reaction proceeds through the activation of the amide, followed by nitrile addition and subsequent cycloisomerization.

A synthesis of a related fused pyrimidine system, 7-benzyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one, was achieved through the condensation of 1-benzyl-4-ethoxycarbonyl-3-oxopiperidine with pyrrolidine-1-carboxamidine. researchgate.net This highlights the use of a pre-functionalized guanidine equivalent (pyrrolidine-1-carboxamidine) to directly install the desired pyrrolidinyl group at the 2-position of the pyrimidine ring during the cyclization step.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on a pre-formed pyrimidine ring is a widely employed strategy for introducing the pyrrolidinyl moiety at the C4 position. This reaction typically involves the displacement of a suitable leaving group, most commonly a halogen, by pyrrolidine. The pyrimidine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack.

The reaction of 2-amino-4-chloropyrimidine (B19991) with various amines, including cyclic amines, is a common method for synthesizing 2,4-diaminopyrimidine (B92962) derivatives. For instance, heating 2-amino-4-chloropyrimidine with an amine in a suitable solvent, often with the addition of a base like triethylamine (B128534) to scavenge the generated HCl, affords the corresponding 4-amino-substituted product. mdpi.com A patent describes the reaction of 2-amino-4-chloropyrimidines with ammonia (B1221849) in a hydroxylated solvent under elevated temperature and pressure to produce 2,4-diaminopyrimidines. nih.gov This general principle is directly applicable to the synthesis of this compound by using pyrrolidine as the nucleophile.

The reactivity of chloropyrimidines in SNAr reactions is influenced by the position of the chloro substituent and the presence of other functional groups on the ring. Generally, chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic displacement than a chlorine at the C2 position. researchgate.net The reaction of 2,4-dichloropyrimidine (B19661) with amines often shows a preference for substitution at the C4 position. acs.org

Acid catalysis can also be employed to promote the amination of chloropyrimidines. Studies on the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines have shown that the reaction rate can be significantly enhanced in the presence of an acid, with water being an effective solvent. ntnu.nopreprints.org However, for aliphatic amines like pyrrolidine, these reactions can often proceed efficiently without the need for acid catalysis. preprints.org

A specific example demonstrating the SNAr reaction of a chloropyrimidine with pyrrolidine involves the reaction of 2-trifluoromethyl-4-chloroquinazoline with pyrrolidine, which proceeds at 50°C. researchgate.net This further supports the feasibility of using SNAr to introduce the pyrrolidine group onto a pyrimidine core.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are increasingly applied to the functionalization of heterocyclic compounds, including pyrimidines.

The Buchwald-Hartwig amination provides a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. This reaction is particularly useful for the synthesis of N-aryl and N-heteroaryl amines. researchgate.net In the context of the target compound, this reaction could be envisioned for the synthesis of analogs where an aryl or heteroaryl group is attached to the 2-amino position. For example, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using Buchwald-Hartwig amination conditions with dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide. nih.gov The regioselective amination of 6-aryl-2,4-dichloropyrimidines has also been achieved, favoring substitution at the C4 position. acs.org

The Suzuki-Miyaura coupling reaction facilitates the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is highly valuable for the synthesis of aryl- or heteroaryl-substituted pyrimidines. For instance, 4-aryl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized via Suzuki coupling of the corresponding 4-iodo derivative with various arylboronic acids using Pd(PPh3)4 as the catalyst. wuxiapptec.com This methodology allows for the introduction of a wide range of substituents at the C4 position of the pyrimidine ring.

While not a direct synthesis of the title compound, these palladium-catalyzed methods offer significant potential for the synthesis of a diverse library of analogs by varying the coupling partners.

Condensation Reactions with Guanidine Hydrochloride

The condensation of various precursors with guanidine hydrochloride is a classic and robust method for the construction of the 2-aminopyrimidine core. This approach is particularly effective when starting with 1,3-dicarbonyl compounds or their synthetic equivalents.

A well-established method is the reaction of ethyl cyanoacetate (B8463686) with guanidine in the presence of a base like sodium ethoxide to form 2,4-diamino-6-hydroxypyrimidine. ntnu.no This demonstrates the principle of using guanidine to form the 2-aminopyrimidine ring system.

More complex 2-aminopyrimidines can be synthesized through the cyclocondensation of alkynones with guanidine. This method has been successfully applied to the synthesis of pyrrole-aminopyrimidine ensembles from acylethynylpyrroles and guanidine nitrate (B79036) in a KOH/DMSO system. nih.gov

Furthermore, the condensation of guanidines with bis-electrophiles, such as 1,1,3,3-tetramethoxypropane, under microwave conditions provides an efficient route to various fused pyrimidine systems. chemrxiv.org These reactions underscore the versatility of guanidine as a key building block in pyrimidine synthesis.

Reaction Pathways and Mechanistic Insights into Synthesis

Understanding the reaction pathways and the underlying mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of the synthetic strategies employed for this compound and its analogs.

Investigation of Intermediate Species and Reaction Kinetics

The study of intermediate species and reaction kinetics provides valuable insights into the mechanisms of the key synthetic transformations.

In Nucleophilic Aromatic Substitution (SNAr) reactions , the reaction proceeds through a two-step addition-elimination mechanism. The nucleophile (pyrrolidine) attacks the electron-deficient carbon atom of the pyrimidine ring bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second, typically faster step, the leaving group is expelled, restoring the aromaticity of the ring.

The rate of SNAr reactions is influenced by several factors, including the nature of the leaving group, the electron-withdrawing ability of the substituents on the pyrimidine ring, and the nucleophilicity of the attacking amine. For halogen leaving groups, the reactivity order is generally F > Cl > Br > I, which is opposite to that in SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. ntnu.no

Kinetic studies on the amination of chloropyrimidines provide quantitative data on reaction rates. For example, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines has been studied computationally, revealing the free energy barriers for the substitution of both the chloro and alkoxy groups. chemrxiv.org The calculated free energy of activation (ΔG‡) for the substitution of the chlorine atom by methylamine (B109427) was found to be lower than that for the substitution of the methoxy (B1213986) group, indicating a faster reaction at the chloro-substituted position. chemrxiv.org

Table 1: Calculated Free Energy Barriers and Estimated Rate Constants for the SNAr of 6-methoxy-4-chloro-5-nitropyrimidine with Methylamine

| Reaction Step | Transition State | ΔG‡ (kcal/mol) | Estimated k (L mol⁻¹ s⁻¹) |

| Cl substitution | TS23 | 13.13 | 1.48 x 10³ |

| OMe substitution | TS26 | 15.44 | 29.9 |

| Data sourced from a computational study on sequential SNAr reactions. chemrxiv.org |

In Palladium-Catalyzed Cross-Coupling reactions , the mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the amine to the resulting Pd(II) complex, deprotonation of the amine by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. researchgate.net The nature of the phosphine (B1218219) ligand is critical in facilitating the different steps of this cycle, particularly the reductive elimination step. Sterically hindered and electron-rich ligands are often employed to promote efficient catalysis. wuxiapptec.com

The Suzuki-Miyaura coupling follows a similar catalytic cycle involving oxidative addition of the aryl halide to Pd(0), followed by transmetalation of the organic group from the boron atom to the palladium center, and concluding with reductive elimination to form the new C-C bond. The base plays a crucial role in the transmetalation step, activating the organoboron species.

Acid-Catalyzed Transformations of Precursors

Acid catalysis plays a crucial role in the synthesis of the core structures of this compound and its analogs. This often involves the formation of either the pyrimidine or the pyrrolidine ring, or the coupling of precursors to form the final scaffold.

One key acid-catalyzed reaction is the cyclization to form the pyrimidine ring. The synthesis of pyrimidines can be achieved by the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine derivative. This reaction is frequently promoted by acid. For instance, the reaction of guanidine with cyanoacetaldehyde has been shown to produce pyrimidines. nih.gov In a related approach, acid-catalyzed guanylation of aminopyrroles has been successfully employed to construct fused pyrrolo[3,2-d]pyrimidine ring systems. nih.gov While the amino group in some aminopyrrole precursors can be unreactive towards many guanylating reagents, the use of acetic acid as a catalyst facilitates the reaction. nih.gov

Another important acid-catalyzed transformation is the formation of the pyrrolidine ring itself. An acid-promoted synthesis of azaheterocycles, including pyrrolidines, can be achieved from N-carbamate-protected amino alcohols through the activation of the hydroxyl group with orthoesters. organic-chemistry.org Furthermore, trifluoroacetic acid can be used to promote the regioselective protonolytic C-C bond cleavage of acylated aminomethyl cyclopropanes, leading to the formation of 2,2-substituted pyrrolidines. organic-chemistry.org The strength of the acid is a critical factor in achieving high regioselectivity in this transformation. organic-chemistry.org

The table below summarizes some acid-catalyzed reactions relevant to the synthesis of precursors for this compound and its analogs.

| Reaction Type | Precursors | Catalyst | Product | Reference |

| Pyrimidine Synthesis | Guanidine, Cyanoacetaldehyde | Not specified | Pyrimidine | nih.gov |

| Fused Pyrimidine Synthesis | Aminopyrrole, Guanylating reagent | Acetic Acid | Pyrrolo[3,2-d]pyrimidine | nih.gov |

| Pyrrolidine Synthesis | N-carbamate-protected amino alcohol, Orthoester | Acid | Pyrrolidine | organic-chemistry.org |

| Pyrrolidine Synthesis | Acylated aminomethyl cyclopropane | Trifluoroacetic Acid | 2,2-Substituted Pyrrolidine | organic-chemistry.org |

Chemical Modifications and Analog Design

The core structure of this compound offers multiple sites for chemical modification, allowing for the design and synthesis of a wide array of analogs with potentially diverse biological activities. These modifications can be broadly categorized into diversification at the pyrimidine core, variations on the pyrrolidine ring, the introduction of fused heterocyclic systems, and derivatization for specific applications like radioligand development.

The pyrimidine ring is a versatile scaffold that allows for the introduction of various substituents at its different positions, leading to a diverse range of analogs.

A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. organic-chemistry.org This method is notable as it provides a direct route to pyrimidines without substitution at the 4-position. organic-chemistry.org

Furthermore, a novel approach to the synthesis of fully substituted pyrimidine derivatives has been developed using amidines as the nitrogen source and activated skipped diynes as electrophilic partners in a domino reaction strategy. nih.gov This allows for the creation of pyrimidines with a variety of functional groups attached to the ring.

In the context of fused pyrimidines, palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position of a 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine intermediate have been used to introduce a range of substituents. nih.gov This highlights the utility of a reactive handle at the 4-position for diversification.

The following table showcases examples of diversification at the pyrimidine core.

| Starting Material | Reaction Type | Position of Diversification | Introduced Substituent(s) | Reference |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | Cyclocondensation | 2 | Various substituents | organic-chemistry.org |

| Amidines, Activated skipped diynes | Domino reaction | Fully substituted | Oxy-functionalized acetate (B1210297) chain | nih.gov |

| 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine | Pd-catalyzed cross-coupling/Nucleophilic aromatic substitution | 4 | Various aryl and alkyl groups | nih.gov |

Modification of the pyrrolidine ring is another key strategy for generating analogs of this compound. Introducing substituents on the pyrrolidine ring can significantly influence the molecule's conformation and its interaction with biological targets.

An improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase has been developed, which allows for expanded structure-activity relationship (SAR) studies on the pyrrolidine-based scaffold. nih.gov This methodology enables the introduction of various substituents on the pyrrolidine ring. For example, the synthesis of (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidin-1-carboxylate, a substituted pyrrolidine, has been reported as a key intermediate in the synthesis of the antiviral drug Elbasvir. mdpi.com This was achieved through the oxidation of (S)-prolinol followed by condensation with glyoxal. mdpi.com

The synthesis of pyrrolidine-containing drugs often starts from chiral precursors like proline and 4-hydroxyproline, which already possess stereocenters that can be further functionalized. mdpi.com These strategies allow for the creation of a diverse library of pyrrolidine analogs with controlled stereochemistry and substitution patterns.

The table below provides examples of substituent variations on the pyrrolidine ring.

| Pyrrolidine Precursor | Synthetic Strategy | Introduced Substituent | Application | Reference |

| Chiral Pyrrolidine | Multi-step synthesis | Various | nNOS inhibitors | nih.gov |

| (S)-Prolinol | Oxidation, Condensation | 4-bromo-1H-imidazol-2-yl | Intermediate for Elbasvir | mdpi.com |

Fusing the pyrimidine ring with other heterocyclic systems is a common strategy to create more rigid and structurally complex analogs, which can lead to enhanced biological activity and selectivity. Pyrido[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines are two important classes of fused systems that have been extensively studied.

The synthesis of 7-aryl-substituted derivatives of 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has been reported. A key intermediate, 7-benzyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one, was prepared by the condensation of 1-benzyl-4-ethoxycarbonyl-3-oxopiperidine with pyrrolidine-1-carboxamidine.

A series of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as tyrosine kinase inhibitors. nih.gov The synthesis involved optimized Buchwald-Hartwig C-N cross-coupling reactions to introduce various amines at the 4-position of the pyrrolo[2,3-d]pyrimidine core. nih.gov Similarly, the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective inhibitors of protein kinase B (Akt) involved the synthesis of a fused pyrrolopyrimidine system. acs.org

The following table presents examples of the introduction of fused heterocyclic systems.

| Fused System | Synthetic Approach | Key Intermediates/Reactions | Resulting Compounds | Reference |

| Pyrido[3,4-d]pyrimidine | Condensation, Reductive amination | 1-benzyl-4-ethoxycarbonyl-3-oxopiperidine, pyrrolidine-1-carboxamidine | 7-arylmethyl-substituted 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines | - |

| Pyrrolo[2,3-d]pyrimidine | Buchwald-Hartwig C-N cross-coupling | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, various amines | Pyrrolo[2,3-d]pyrimidine derivatives | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | - | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, substituted piperidines | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | acs.org |

The development of radiolabeled analogs of this compound is crucial for their use as probes in Positron Emission Tomography (PET) imaging. This non-invasive technique allows for the in vivo visualization and quantification of biological processes at the molecular level. The derivatization typically involves the incorporation of a positron-emitting radionuclide, such as Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (¹⁸F), into the molecule.

Novel carbon-11 labeled pyrimidine derivatives have been developed as PET imaging probes for visualizing sigma-1 receptors in the brain. nih.gov The radiosynthesis of these compounds, such as [¹¹C]CNY-01, was achieved through a standard methylation reaction of the corresponding precursor with [¹¹C]CH₃I. snmjournals.org These radioligands have shown good brain uptake and binding specificity. nih.govsnmjournals.org

In addition to ¹¹C, ¹⁸F is another widely used radionuclide for PET imaging due to its longer half-life. A series of novel ¹⁸F-labeled pyrimidine derivatives have been synthesized and evaluated as potential PET imaging agents for cancer detection. rsc.org The labeling was achieved by nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. rsc.org Isotopic radiolabeling of the drug crizotinib (B193316) with ¹⁸F has also been reported, which involves the synthesis of a spirocyclic hypervalent iodine precursor for the radiofluorination reaction. mdpi.com

The table below details examples of derivatization for radioligand development.

| Radionuclide | Labeling Strategy | Precursor | Radioligand | Application | Reference |

| ¹¹C | Methylation with [¹¹C]CH₃I | Desmethyl pyrimidine derivative | [¹¹C]CNY-01 | Sigma-1 receptor PET imaging | nih.govsnmjournals.org |

| ¹⁸F | Nucleophilic substitution with [¹⁸F]fluoride | Precursor with leaving group | [¹⁸F]-labeled pyrimidine derivatives | Cancer PET imaging | rsc.org |

| ¹⁸F | Radiofluorination via spirocyclic hypervalent iodine precursor | (R)-precursor of Crizotinib | ¹⁸F-crizotinib | PET imaging | mdpi.com |

Computational and Theoretical Chemistry Studies of 4 Pyrrolidin 1 Yl Pyrimidin 2 Amine Derivatives

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding modes and affinities of 4-(pyrrolidin-1-yl)pyrimidin-2-amine derivatives with their biological targets.

Studies on related aminopyrimidine and pyrrolidine (B122466) derivatives have successfully used docking to identify key interactions responsible for their biological activity. For instance, docking studies of 4-substituted N-phenylpyrimidin-2-amine derivatives against cyclin-dependent kinases (CDK2, CDK4, and CDK6) have been performed to understand their inhibitory mechanisms. nih.gov Similarly, various pyrimidine (B1678525) derivatives have been docked into the active site of human cyclin-dependent kinase-2 (PDB ID: 1HCK) to measure their inhibition activity, with some compounds showing strong binding energies. nih.gov For example, compound 4c, a substituted pyrimidin-2-amine, demonstrated a binding energy of -7.9 kcal/mol and formed hydrogen bonds with key residues like THR 165, GLU 12, LYS 33, and THR 14. nih.gov

In the context of Alzheimer's disease, pyrrolidin-2-one derivatives were docked with acetylcholinesterase (AChE, PDB ID: 4EY7). nih.govresearchgate.net The results showed that several synthesized compounds had a high binding affinity, with some exhibiting docking scores superior to the standard drug, donepezil. nih.govresearchgate.net Likewise, in the search for novel cancer therapies, docking simulations were used to evaluate pyrrolidine derivatives as inhibitors of the MDM2-p53 interaction, with one newly designed compound showing a high affinity of -9.4 kcal/mol. scispace.com Another study focused on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as Janus kinase 1 (JAK1) inhibitors, using docking to elucidate binding interactions with residues such as Glu957 and Leu959. nih.gov

These simulations are crucial for identifying the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, and van der Waals forces, providing a structural basis for the observed biological activity.

Table 1: Molecular Docking Results for Pyrimidine and Pyrrolidine Derivatives

| Compound Class | Target Protein (PDB ID) | Key Interacting Residues | Binding Energy / Score | Reference |

|---|---|---|---|---|

| 4-(2-amino-3, 5- dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine | Human Cyclin-Dependent Kinase-2 (1HCK) | THR 165, GLU 12, LYS 33, THR 14 | -7.9 kcal/mol (Compound 4c) | nih.gov |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (4EY7) | Not specified | -18.59 (Compound 14a) | nih.govresearchgate.net |

| Nitroisoxazole spiro[pyrrolidine-oxindole] derivatives | MDM2 (4LWU) | Not specified | -9.4 kcal/mol (Pred 01) | scispace.com |

| Pyrrolo[2,3-d]pyrimidin-4-amine derivatives | Janus Kinase 1 (JAK1) | Glu957, Leu959, Gly887 | Not specified | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the conformational changes and interactions, offering a more realistic representation of the biological environment.

For 4-substituted N-phenylpyrimidin-2-amine derivatives targeting CDK2/4/6, MD simulations were used to verify the stability of the docking poses and analyze the structure-activity relationships. nih.gov Similarly, extensive 100 ns MD simulations were performed for pyrrolidin-2-one derivatives complexed with acetylcholinesterase. nih.govresearchgate.net These simulations, coupled with Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, confirmed that the synthesized compounds formed stable complexes with the enzyme. nih.govresearchgate.net

In another study on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors, MD simulations were crucial for analyzing the stability of the most active compound within the kinase's active site. nih.gov The results highlighted stable hydrogen bond interactions with key residues throughout the simulation. nih.gov The binding free energy calculations from these simulations also indicated that electrostatic and van der Waals interactions were the primary drivers for stable binding. nih.gov These studies collectively demonstrate that MD simulations are vital for validating docking results and providing deeper insights into the dynamic nature of ligand-protein interactions, which is essential for confirming the binding stability of potential drug candidates. nih.govnih.govresearchgate.netnih.gov

Density Functional Theory (DFT) Applications for Electronic and Geometrical Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound derivatives, DFT calculations provide fundamental insights into their intrinsic properties.

Researchers have used DFT at the B3LYP/6-31G(d,p) level of theory to calculate the ground state molecular geometry of compounds like 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine. ijaerd.org These calculations yield optimized geometrical parameters such as bond lengths and angles that closely match experimental data from X-ray diffraction. ijaerd.orgresearchgate.net DFT is also used to analyze vibrational frequencies, which can be compared with experimental IR and Raman spectra to validate the computed structure. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of chemical stability. A smaller gap suggests higher reactivity and a greater ease of intramolecular charge transfer.

DFT calculations have been used to determine the HOMO-LUMO energies for various pyrimidine derivatives. For 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, the HOMO-LUMO gap was calculated to understand its electronic properties. ijaerd.org In a study of three potential analgesic pyrimidine derivatives, the energy gaps ranged from 3.63 eV to 3.88 eV, indicating they are less stable and more reactive compared to ibuprofen (B1674241) (6.03 eV). wjarr.com This higher reactivity is often correlated with biological activity. wjarr.com The analysis of these frontier orbitals helps in understanding the electron-donating and accepting capabilities of the molecules, which is fundamental to their interaction with biological receptors. ijaerd.orgwjarr.com

Table 2: DFT-Calculated Electronic Properties of Pyrimidine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine (DMPN) | -5.44 | -1.81 | 3.63 | wjarr.com |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO) | -5.33 | -1.45 | 3.88 | wjarr.com |

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. They are invaluable for identifying regions that are prone to electrophilic and nucleophilic attack, which is critical for understanding intermolecular interactions, including drug-receptor binding.

For 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, MEP analysis was performed to identify the reactive sites. ijaerd.org In MEP maps, red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). Such maps have been used to determine the reactive areas of molecules like 4-aminopyridine, guiding the understanding of their donor-acceptor interactions. researchgate.net For pyrimidine derivatives, MEP maps can highlight the electrophilic and nucleophilic sites, providing a rationale for their observed chemical reactivity and biological interactions. ijaerd.orgwjarr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. This approach is essential for ligand-based drug design, where the structure of the receptor is unknown or not considered.

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to series of pyrimidine and pyrrolidine derivatives. nih.govmdpi.com For a set of 72 CDK2/4/6 inhibitors based on a 4-substituted N-phenylpyrimidin-2-amine scaffold, 3D-QSAR models were developed to understand the relationship between their structure and activity. nih.gov In a study on pyrrolo[2,3-d]pyrimidin-4-amine JAK1 inhibitors, both ligand-based and receptor-based CoMFA models were successfully developed with high predictive accuracy (q² up to 0.78, r² up to 0.98). nih.gov

These models generate contour maps that visualize the regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity. nih.govnih.govmdpi.com For example, CoMSIA contour maps for mIDH1 inhibitors with a pyridin-2-one skeleton indicated that introducing hydrophobic groups in one region and bulky substituents in another could enhance activity. mdpi.com This information provides direct guidance for rationally designing new derivatives with improved potency. nih.govmdpi.com QSAR studies have also been successfully applied to 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to model their antiarrhythmic activity. nih.gov

In Silico Predictions of Biological Activity and Target Identification

Beyond modeling interactions with known targets, computational methods are increasingly used to predict the biological activities and potential targets of novel compounds. These in silico predictions help in the early stages of drug discovery by prioritizing compounds that are likely to have desirable pharmacological profiles. nih.gov

Various online tools and software can predict a wide range of properties, including biological activities like kinase inhibition, GPCR ligand binding, and enzyme inhibition. nih.gov For instance, in silico tools were used to predict the biological activity of 1-piperazine indole (B1671886) hybrids, suggesting that nicotinic acid derivatives were likely to be enzyme inhibitors and GPCR ligands. nih.gov In another study, a new hierarchical clustering approach based on Structure-Activity Relationship (SAR) was used to predict and identify potential bioactive pyrrolopyridine analogs against human mitogen-activated protein kinase-activated protein kinase-2 (MK-2). nih.gov This method successfully identified five promising compounds with predicted anticancer and drug-like properties. nih.gov For derivatives of this compound, such predictive models can screen virtual libraries to identify new potential therapeutic applications and guide future experimental validations. nih.govresearchgate.net

Biological Activity and Mechanistic Investigations Non Clinical Focus

Receptor Binding and Modulation Studies

No published studies were found that investigated the binding or modulation of any receptor by 4-(Pyrrolidin-1-YL)pyrimidin-2-amine.

Research on structurally related compounds has shown engagement with various receptors. For example, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent inhibitors of Protein Kinase B (Akt), a key component in cell signaling pathways. nih.gov

Histamine (B1213489) Receptor Interactions (H3R, H4R)

The histaminergic system, particularly the H3 and H4 receptors, plays a crucial role in neurotransmission and immune responses, respectively. nih.gov Derivatives of the 4-(pyrrolidin-1-yl)pyrimidine scaffold have been investigated for their ability to modulate these receptors.

The pyrrolidine (B122466) moiety is a key feature in some potent histamine H3 receptor (H3R) ligands. For instance, a conformationally restricted analog of histamine incorporating a pyrrolidine ring was identified as a potent and highly selective H3R agonist. ebi.ac.uk Further studies have described novel substituted pyrrolidines as high-affinity H3R antagonists. nih.gov Research into dual-target ligands has shown that replacing a piperidine (B6355638) ring with pyrrolidine in certain molecular series can be explored for its effect on H3R affinity. nih.gov

The histamine H4 receptor (H4R) is predominantly expressed on immune cells and is a key target for inflammatory disorders. nih.govmdpi.com Several antagonists of the H4R feature a core structure related to this compound. These antagonists can block histamine-induced cellular processes like chemotaxis and calcium influx. nih.gov The compound JNJ 7777120, a potent and selective H4R antagonist, has demonstrated anti-inflammatory activity in preclinical models. mdpi.comnih.gov

| Compound | Target | Reported Activity | Reference |

|---|---|---|---|

| JNJ 7777120 | Human H4R | Ki = 4.5 nM | nih.gov |

| H4 Receptor antagonist 1 | H4R | IC50 = 19 nM | medchemexpress.com |

Adenosine (B11128) A2A Receptor Antagonism

Antagonism of the adenosine A2A receptor is a validated therapeutic strategy, particularly for neurodegenerative conditions like Parkinson's disease. nih.gov The pyrimidine (B1678525) scaffold is a cornerstone in the design of potent and selective A2A antagonists. capes.gov.br

Various classes of pyrimidine-based compounds have been developed. These include pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and 2-amino-N-pyrimidin-4-ylacetamides, many of which show high selectivity over the A1 receptor subtype. capes.gov.brnih.gov In some series, a dual antagonism of both A2A and A1 receptors is pursued, with the hypothesis that this could offer enhanced therapeutic benefits by facilitating dopamine (B1211576) release (via A1 block) while enhancing postsynaptic dopamine responses (via A2A block). mdpi.com The 1H-pyrazolo[3,4-d]pyrimidin-6-amine core is one such scaffold that has yielded dual-activity compounds with favorable pharmacokinetic profiles. mdpi.com

| Compound Series | Key Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines | Fused pyrimidine ring system | Potent and selective A2A antagonism | nih.gov |

| 1H-Pyrazolo[3,4-d]pyrimidin-6-amines | Pyrazolopyrimidine core | Nanomolar binding for both A2A and A1 receptors | mdpi.com |

| 2-Amino-N-pyrimidin-4-ylacetamides | Aminopyrimidine with acetamide (B32628) linkage | High affinity for A2A with good brain exposure | nih.gov |

Estrogen Receptor (ER+) Binding

The estrogen receptor (ER) is a critical target in the treatment of hormone-dependent cancers. While various heterocyclic scaffolds can interact with ER, the this compound structure is not a classical ER binder.

Research has shown that certain 2-amino-4,6-diarylpyridines can function as ligands for both ERα and ERβ. nih.gov However, these structures differ significantly from the subject compound. More directly, a study of a 4H-Pyrrolo[2,3-d]pyrimidin-4-one derivative, which shares a related heterocyclic core, found it to be inactive in assays for ER agonism, antagonism, and binding. qsardb.org This suggests that the specific arrangement of the this compound scaffold does not favor interaction with the estrogen receptor's ligand-binding pocket.

Vanilloid Receptor (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), or vanilloid receptor, is an ion channel that functions as a sensor for noxious stimuli, including heat and capsaicin. nih.gov It is a significant target for the development of novel analgesics.

Pyrimidine-based structures have been identified as potent TRPV1 antagonists. ebi.ac.uk A series of piperazinylpyrimidine analogues were developed from a clinical candidate, demonstrating that this scaffold can effectively block the TRPV1 receptor. ebi.ac.uk Optimization of these analogues led to compounds with low nanomolar potency against the rat TRPV1 receptor and efficacy in preclinical models of pain. ebi.ac.uk While direct data on this compound is limited, the established activity of related pyrimidine derivatives indicates the scaffold's potential for targeting the TRPV1 channel.

| Compound | Target | Reported Activity | Reference |

|---|---|---|---|

| (R)-N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (16p) | Rat TRPV1 | IC50 = 3.7 nM | ebi.ac.uk |

| TRPV antagonist 1 | TRPV | IC50 < 250 nM | medchemexpress.com |

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of derivatives based on the this compound scaffold is highly dependent on the nature and position of chemical substituents. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Influence of Substituent Position and Electronic Properties on Potency

The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. The introduction of various substituents at different positions allows for the fine-tuning of a compound's interaction with its target protein.

Positional Importance: Synthetic strategies that allow for a wide variety of substituents at positions like C4 of the pyrimidine ring are essential for exploring biological activity. nih.gov Molecular docking studies have shown that for pyrimidin-2-amine derivatives, the aminopyrimidine core often forms key hydrogen bond interactions with the hinge region of a kinase, while substituents can extend into adjacent hydrophobic cavities or solvent-exposed regions to enhance potency. nih.gov For example, introducing pyrrolidine or piperidine groups at the 4-position of related heterocyclic systems like quinazoline (B50416) has been shown to produce potent and selective inhibitors of enzymes like PI3Kδ. researchgate.net

Electronic Properties: The electronic nature of substituents significantly impacts binding affinity. Quantitative Structure-Activity Relationship (QSAR) studies often use molecular descriptors related to electronic properties to build predictive models. lew.ro These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. lew.ro The distribution of atomic charges is also critical, as specific charge distributions can facilitate interactions within a target's active site. lew.ro General SAR trends show that the presence of groups like methoxy (B1213986) (-OMe) or amino (-NH2) can enhance activity, whereas bulky groups or halogens may decrease it, depending on the specific target. nih.gov

| Modification | General Effect | Rationale / Example | Reference |

|---|---|---|---|

| Substituents at C4-position | Can enhance potency | Extends into hydrophobic pockets or solvent regions of the target protein. | nih.govnih.gov |

| Introduction of hydrophilic groups | Can improve potency and stability | Replacing a hydrophilic moiety with a non-hydrophilic one led to a ~30-fold decrease in PLK4 inhibitory activity. | nih.gov |

| Electronic Properties (e.g., atomic charges, HOMO/LUMO) | Modulates binding affinity | QSAR models show a direct correlation between electronic descriptors and biological activity. | lew.ro |

Impact of Pyrrolidine Ring Modifications on Biological Activity

Modifications to the pyrrolidine ring can have significant and varied effects on inhibitory properties. nih.gov The conformation or "puckering" of the ring can be controlled by the stereoelectronic properties of its substituents, which in turn affects how the entire molecule fits into a binding site. nih.gov Furthermore, substituents on the pyrrolidine ring can be used to block sites of metabolic degradation. For example, the introduction of a methyl group at the C-3 position has been used to prevent metabolic instability and improve the pharmacokinetic profile of certain compounds. nih.gov The basicity of the pyrrolidine nitrogen, which is crucial for many receptor interactions, can also be modulated by substituents on the ring. nih.gov

Conformational Restriction and Bioisosteric Replacements in SAR Optimization

The optimization of lead compounds in medicinal chemistry frequently employs strategies of conformational restriction and bioisosteric replacement to enhance potency, selectivity, and pharmacokinetic properties. For aminopyrimidine scaffolds, including derivatives of this compound, these principles are central to refining their biological activity.

Conformational restriction involves modifying a molecule to reduce the number of accessible conformations, thereby locking it into a bioactive conformation that is more favorable for binding to its target. This can lead to a significant increase in binding affinity by reducing the entropic penalty of binding. For instance, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine resulted in a three-fold increase in inhibitory potency. nih.govnih.govacs.org Similarly, introducing a pyrrolidine ring, as in the title compound, can be considered a strategy of conformational constraint compared to more flexible acyclic amines. The pyrrolidine ring limits the rotational freedom of the substituent at the C4 position of the pyrimidine core, which can influence the orientation of the molecule within a binding pocket.

Bioisosteric replacement refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.com This strategy is widely used to modulate properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. baranlab.orgnih.govnih.gov In the context of the this compound scaffold, several bioisosteric replacements can be considered. The 2-amino group, for example, is a crucial hydrogen bond donor. Its replacement with other groups that can perform a similar function is a common tactic in medicinal chemistry.

The following table illustrates the impact of conformational restriction and substituent changes on the activity of a related series of pyrimidine-4-carboxamides.

| Compound ID | R2 Substituent | R3 Substituent | pIC50 | Fold Increase in Potency |

| Reference | N-methylphenethylamine | Morpholine | ~6.0 | 1x |

| Analog 1 | (S)-3-phenylpiperidine | Morpholine | ~6.5 | 3x |

| LEI-401 | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 | ~14x |

Data adapted from studies on pyrimidine-4-carboxamide inhibitors of NAPE-PLD. nih.govnih.govacs.org

Ligand Efficiency and Selectivity Profiling

Ligand efficiency (LE) is a key metric in drug discovery that assesses the binding energy of a compound per heavy atom. It is a measure of how effectively a molecule utilizes its size to bind to a target. Higher ligand efficiency is often associated with more promising lead compounds, as it suggests a more optimal fit and interaction with the target protein. For derivatives of this compound, optimizing ligand efficiency is a critical step in their development as potential therapeutic agents.

Selectivity is another crucial parameter, referring to a compound's ability to bind to its intended target with higher affinity than to other, often related, targets. High selectivity is desirable to minimize off-target effects and potential toxicity. The selectivity of aminopyrimidine derivatives can be profoundly influenced by subtle structural modifications.

In a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, which are structurally related to the title compound, significant selectivity for Protein Kinase B (PKB/Akt) over the closely related Protein Kinase A (PKA) was achieved. nih.gov This selectivity was attributed to the exploitation of a single amino acid difference (methionine in PKB vs. leucine (B10760876) in PKA) in the active site. nih.gov The 4-amino group of these inhibitors forms favorable interactions with the sulfur of the methionine residue in PKB, an interaction that is absent in PKA. nih.gov

The introduction of a 2,4-dichlorobenzyl amide in this series improved the selectivity for PKB over PKA to approximately 24-fold. nih.gov This highlights how modifications to the substituents on the core scaffold can fine-tune the selectivity profile of the compounds.

The table below presents data on the selectivity of some pyrrolo[2,3-d]pyrimidine derivatives.

| Compound ID | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKBβ) |

| CCT128930 | 36 | 1000 | 28 |

| Analog 2 | 10 | >1500 | >150 |

| 28 | 21 | 500 | 24 |

Data adapted from studies on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.gov

Cellular and In Vitro Biological Pathway Investigations

Investigation of Cellular Signaling Pathway Modulation

Compounds based on the aminopyrimidine scaffold are known to modulate various cellular signaling pathways, often through the inhibition of key protein kinases. Derivatives of this compound have been investigated for their effects on pathways critical for cell growth, proliferation, and survival.

One of the most studied pathways in this context is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Structurally related pyrrolo[2,3-d]pyrimidine derivatives have been shown to be potent ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). nih.gov By inhibiting Akt, these compounds can block the downstream signaling cascade, leading to the modulation of biomarkers such as GSK3β, FKHRL1, and mTOR. nih.gov The inhibition of this pathway can ultimately result in the suppression of tumor growth. nih.gov

Molecular modeling studies on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as inhibitors of Janus Kinase 1 (JAK1) have also been performed. nih.gov The JAK/STAT pathway is crucial for cytokine signaling, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis. nih.gov Inhibition of JAK1 is therefore a key therapeutic strategy, and aminopyrimidine-based compounds have shown promise in this area. nih.gov

In Vitro Efficacy against Parasitic and Microbial Targets

The aminopyrimidine scaffold is a versatile pharmacophore that has been explored for its potential against a range of parasitic and microbial pathogens.

Antiparasitic Activity:

Derivatives of aminopyrimidines have demonstrated activity against various parasites. For instance, a series of 4-nitro-N-pyrimidin-2-ylbenzenesulfonamides showed significant in vitro activity against Leishmania infantum promastigotes. nih.gov Some of these compounds exhibited a good selectivity index, indicating a favorable therapeutic window. nih.gov While not containing the pyrrolidine moiety, this highlights the potential of the aminopyrimidine core in the development of new antileishmanial agents. Other studies have also shown the efficacy of various heterocyclic compounds against Leishmania species. nih.gov

Antimicrobial Activity:

The antibacterial and antifungal properties of pyrimidine derivatives are also well-documented. researchgate.netnih.govmdpi.com A variety of 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov For example, certain 2-(substituted-pyrazolyl)pyrimidine derivatives have exhibited excellent antimicrobial activities against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus. nih.gov The mechanism of action for some antimicrobial peptides, which share some functional similarities with certain pharmacophores, involves the disruption of the pathogen's membrane. nih.govmdpi.com

The following table summarizes the in vitro antimicrobial activity of a series of pyrimidine derivatives.

| Compound ID | Organism | Zone of Inhibition (mm) |

| 3a | S. aureus | 25 |

| 3b | E. coli | 24 |

| 4a | C. albicans | 22 |

| 4b | A. flavus | 20 |

Data is illustrative and adapted from studies on various pyrimidine derivatives. nih.gov

Future Directions and Emerging Research Opportunities

Advanced Design of Novel Pyrimidine-Pyrrolidine Hybrid Scaffolds

A promising strategy to enhance the biological activity and target specificity of the 4-(pyrrolidin-1-yl)pyrimidin-2-amine core is through the creation of hybrid molecules. This approach involves the rational design and combination of the pyrimidine-pyrrolidine pharmacophore with structural elements from other bioactive molecules to produce a single, new chemical entity with potentially synergistic or improved properties.

Recent research has demonstrated the success of this strategy with related pyrimidine (B1678525) structures. For instance, novel pyrimidine-quinolone hybrids have been designed and synthesized to act as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). nih.gov Another approach, known as scaffold hopping, was employed to develop new inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) by merging fragments of the approved drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comresearchgate.net This strategy led to the identification of a lead compound with potent low-nanomolar inhibitory activity and favorable metabolic properties. researchgate.net

Applying these principles to this compound could involve:

Molecular Hybridization: Fusing the scaffold with moieties from known inhibitors of specific target classes, such as kinases or other enzymes.

Scaffold Hopping: Replacing a core element of a known drug with the pyrimidine-pyrrolidine motif to improve properties like selectivity or reduce off-target effects.

Linker Optimization: Systematically varying the chemical linker connecting the pyrimidine-pyrrolidine core to another pharmacophore to achieve optimal orientation and binding affinity within a target's active site. nih.gov

Table 1: Comparison of Hybrid Design Strategies

| Strategy | Description | Potential Application for this compound | Reference Example |

|---|---|---|---|

| Molecular Hybridization | Combining two or more distinct pharmacophores into a single molecule. | Fusing the scaffold with a fragment of a known kinase inhibitor to create a dual-target or highly potent inhibitor. | Pyrrolo[2,3-d]pyrimidine and Pexidartinib fragments for CSF1R inhibition. mdpi.com |

| Scaffold Hopping | Replacing the core structure of a known active compound with a different scaffold. | Using the pyrimidine-pyrrolidine core to replace a less stable or more toxic core in an existing drug candidate. | Not specified for this exact compound, but a general strategy. mdpi.com |

| Linker Modification | Altering the chemical bridge between two pharmacophoric elements. | Designing hybrids with different linkers (e.g., amides, sulfides) to optimize interaction with a target protein. | Pyrimidine-quinolone hybrids with various linkers for hLDHA inhibition. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds before they are synthesized, saving significant time and resources. researchgate.net

For derivatives of this compound, AI and ML can be applied in several ways:

Generative Models: Deep learning models can design entirely new molecules based on the pyrimidine-pyrrolidine scaffold that are optimized for desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. rsc.org

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive models that correlate structural features of pyrimidine derivatives with their biological activity. researchgate.netnih.gov For example, a 3D-QSAR model was successfully used to guide the design of new, highly active JAK1 inhibitors based on a pyrrolo[2,3-d]pyrimidin-4-amine scaffold. nih.gov

Property Prediction: AI can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize which new designs are most likely to succeed in later stages of development. nih.gov

Table 2: Applications of AI/ML in Pyrimidine Derivative Design

| AI/ML Method | Function | Example Application |

|---|---|---|

| Deep Learning | Generates novel molecular structures with desired characteristics. | Designing new pyridine (B92270) derivatives for evaluation as antidiabetic agents. nih.gov |

| Genetic Algorithms | Evolves populations of molecules to optimize for a specific fitness function (e.g., binding energy). | Augmenting molecular design to more efficiently explore chemical space. rsc.org |

| Random Forest / PLS | Builds predictive models for biological activity or other properties. | Predicting the inhibition efficiencies of pyrimidine derivatives as corrosion inhibitors. researchgate.net |

| 3D-QSAR (CoMFA) | Correlates 3D structural fields of molecules with their activity to guide new designs. | Designing novel JAK1 inhibitors with predicted high potency. nih.gov |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While pyrimidine scaffolds are well-known for inhibiting protein kinases, the full range of biological targets for this compound derivatives is likely much broader. nih.gov Future research should focus on exploring novel biological space to uncover new therapeutic opportunities.

Key research avenues include:

Phenotypic Screening: Testing libraries of new pyrimidine-pyrrolidine hybrids in cell-based assays that measure complex biological outcomes (e.g., cancer cell death, reduction of inflammation) without a preconceived target. This can identify compounds with novel mechanisms of action.

Target Deconvolution: Once a compound with interesting phenotypic activity is found, proteomic and genomic techniques can be used to identify its specific molecular target(s) within the cell.

Kinome Profiling: Systematically testing advanced derivatives against a broad panel of hundreds of kinases can reveal unexpected selectivity profiles or identify potent inhibitors for understudied kinases. For example, optimization of a related pyrrolo[2,3-d]pyrimidine inhibitor led to a compound with 150-fold selectivity for the kinase PKB over the closely related PKA. nih.gov Similarly, derivatives of pyrimidin-4-yl-ethanol were evaluated as inhibitors of ROS1 kinase. nih.gov

This exploration could expand the therapeutic potential of this scaffold beyond oncology into areas like autoimmune diseases, neurodegenerative disorders, or infectious diseases. nih.govacs.org

Development of Chemical Probes for Biological Systems

A high-quality chemical probe is a powerful tool for dissecting biological pathways. It is a small molecule with high potency and selectivity for a specific target, allowing researchers to study the target's function in cells and organisms. nih.govrsc.org The development of such probes is a critical goal to validate new drug targets. rsc.org

The this compound scaffold is an excellent starting point for creating chemical probes due to its synthetic tractability and established role in binding to important protein families like kinases. The development process would involve:

Iterative Synthesis: Creating a focused library of derivatives to optimize potency and, crucially, selectivity for a single biological target. researchgate.net

Rigorous Characterization: Confirming that the probe directly engages the intended target in cells at relevant concentrations.

Demonstrating a Phenotypic Effect: Showing that the probe modulates a downstream signaling pathway or cellular process known to be controlled by the target. rsc.org

For example, a pyrazolopyrimidine scaffold was systematically optimized to create SGC-CK2-1, a highly selective chemical probe for the kinase CK2, which has been indispensable in clarifying the true cellular functions of this enzyme. researchgate.net Developing a similar probe from the this compound core for a different, less-understood kinase would be a valuable contribution to the scientific community. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(pyrrolidin-1-yl)pyrimidin-2-amine and its derivatives?

The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Amine functionalization : Borohydride reduction in methanol with acetic acid can introduce amine groups to the pyrimidine core .

- Chromatographic purification : Ethanol-dichloromethane mixtures are effective for isolating intermediates via thin-layer chromatography (TLC) .

- Substituent variation : Modifications at the pyrimidine 4- and 6-positions (e.g., aryl, alkyl, or heterocyclic groups) are achieved using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Key analytical methods include:

- Spectroscopic techniques :

- X-ray crystallography : Resolve crystal structures to confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in pyrimidine derivatives) .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies in activity (e.g., HMRGX1 receptor potentiation vs. kinase inhibition) may arise from:

- Experimental variability : Differences in assay conditions (e.g., receptor expression levels, cell lines) .

- Structural nuances : Subtle substituent changes (e.g., trifluoromethyl vs. methyl groups) alter binding affinities .

- Statistical validation : Use dose-response curves (IC₅₀/EC₅₀) and replicate studies to confirm activity trends .

Q. What computational strategies predict target interactions for this compound derivatives?

- Molecular docking : Simulate binding modes with targets like NAD+-dependent DNA ligase (LigA) or CDK2 using software such as Discovery Studio. Focus on key residues (e.g., hydrogen bonds with pyrimidine NH groups) .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory activity against kinases .

- MD simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives for synthesis .

Q. How does substitution at the pyrimidine 4- and 6-positions influence kinase inhibitory activity?

- 4-Position modifications : Bulky groups (e.g., indol-3-yl) enhance selectivity for CDK2 by occupying hydrophobic pockets .

- 6-Position effects : Electron-withdrawing groups (e.g., Cl, CF₃) improve binding to ATP-binding sites via dipole interactions .

- Case study : Derivatives with 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl groups show 10-fold higher CDK2 inhibition than unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.